molecular formula C7H4ClN3 B1592096 2-Chloropyrido[2,3-b]pyrazine CAS No. 70838-55-0

2-Chloropyrido[2,3-b]pyrazine

Cat. No.: B1592096
CAS No.: 70838-55-0
M. Wt: 165.58 g/mol
InChI Key: SZRDXDOFCABQPA-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine (B189457) Core Structure in Advanced Heterocyclic Chemistry

The pyrido[2,3-b]pyrazine core is a fused bicyclic heterocycle, consisting of a pyridine (B92270) ring merged with a pyrazine (B50134) ring. This arrangement of nitrogen atoms within the aromatic system results in a unique electronic landscape, making it a valuable building block in organic synthesis. researchgate.net The pyrido[2,3-b]pyrazine scaffold is found in a variety of biologically active molecules and functional materials. researchgate.net Its derivatives have been investigated for a wide range of applications, including as potential pharmaceuticals and in the development of advanced materials. researchgate.netnih.gov

The synthesis of the pyrido[2,3-b]pyrazine ring system is often achieved through the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds. researchgate.netresearchgate.net This reaction can be optimized to favor the formation of specific isomers, which is crucial as different isomers can exhibit significantly different biological activities. researchgate.net The versatility of this core structure allows for a wide range of chemical modifications, enabling the fine-tuning of its physical and biological properties.

Significance of Chlorinated Pyrido[2,3-b]pyrazine Scaffolds in Modern Chemical Research

The introduction of a chlorine atom to the pyrido[2,3-b]pyrazine scaffold, as in 2-Chloropyrido[2,3-b]pyrazine, has a profound impact on its chemical reactivity and potential applications. The chlorine atom acts as a versatile chemical handle, allowing for a variety of subsequent chemical transformations. This is particularly important in the synthesis of more complex molecules, where the chlorine can be displaced by other functional groups through nucleophilic substitution reactions. researchgate.net

Chlorinated pyrido[2,3-b]pyrazines are key intermediates in the synthesis of a diverse array of compounds with potential therapeutic applications. For example, they have been utilized in the development of kinase inhibitors for cancer therapy and as agents targeting other biological pathways. nih.govikm.org.my The presence of chlorine can also influence the compound's pharmacokinetic properties, which is a critical consideration in drug design. sci-hub.se

Research into chlorinated pyrido[2,3-b]pyrazines has also extended into materials science. The electronic properties of these compounds make them candidates for use in organic electronics and nonlinear optical materials. nih.govrsc.orgrsc.org The ability to systematically modify the structure by leveraging the reactivity of the chlorine atom allows for the creation of materials with tailored optical and electronic characteristics. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDXDOFCABQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618884
Record name 2-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70838-55-0
Record name 2-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Chloropyrido 2,3 B Pyrazine and Its Functionalized Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for constructing the 2-Chloropyrido[2,3-b]pyrazine core often rely on well-established, multi-step reaction sequences and classical condensation chemistry. These approaches, while foundational, provide a versatile toolkit for accessing a range of derivatives.

Multi-Step Reaction Sequences and Strategic Intermediates

The synthesis of this compound frequently begins with precursors that are systematically elaborated through a series of chemical transformations. A common and effective strategy involves the chlorination of a pyrido[2,3-b]pyrazin-2(1H)-one intermediate. chemicalbook.comvulcanchem.com This precursor is typically synthesized through the condensation of a diaminopyridine with a suitable dicarbonyl compound. The subsequent chlorination is often achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃), converting the hydroxyl group of the pyrazinone into the desired chloro substituent. vulcanchem.comikm.org.my

One documented multi-step synthesis starts from 4-methyl-3-nitropyridin-2-amine. ikm.org.my This initial substrate undergoes bromination, followed by the reduction of the nitro group to an amine, yielding a key diamine intermediate. This intermediate is then cyclized by treatment with glyoxylic acid monohydrate to form the pyrido[2,3-b]pyrazin-2(1H)-one, which is subsequently chlorinated with POCl₃ to afford the target this compound derivative. ikm.org.my These multi-step sequences allow for the strategic introduction of substituents at various positions on the heterocyclic core.

Table 1: Key Intermediates in Multi-Step Synthesis
IntermediateStarting MaterialKey Transformation
pyrido[2,3-b]pyrazin-2(1H)-onePyridine-2,3-diamineCondensation with glyoxal (B1671930) or derivatives
2,3-diamino-5-bromopyridine4-methyl-3-nitropyridin-2-amineBromination and nitro group reduction
2,3-dichloropyrido[2,3-b]pyrazinepyrido[2,3-b]pyrazine-2,3(1H,4H)-dioneChlorination with SOCl₂/DMF

Condensation Reactions Involving Pyridinediamines and α-Oxocarbonyl Compounds

A cornerstone in the synthesis of the pyrido[2,3-b]pyrazine (B189457) ring system is the condensation reaction between pyridinediamines and α-oxocarbonyl compounds. benthamdirect.comresearchgate.netingentaconnect.com This approach is widely utilized due to the commercial availability of a diverse range of starting materials. The reaction of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds, such as glyoxal or 1,2-diketones, under acidic or basic conditions, leads to the formation of the fused pyrazine (B50134) ring. smolecule.comthieme-connect.de

A significant challenge in this methodology arises when using unsymmetrical α-oxocarbonyl compounds, as this can lead to the formation of two regioisomers. benthamdirect.com The regioselectivity of this condensation is highly dependent on the reaction conditions. Research has shown that conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid can enhance the formation of the desired, often more biologically active, isomer. benthamdirect.comsmolecule.com For instance, the double condensation of 2,3-diaminopyridine with arylglyoxals has been reported to yield pyrido[2,3-b]pyrazine derivatives with efficiencies ranging from 69-95%.

Halogenation and Cyclization Processes for Pyrido[2,3-b]pyrazine Ring Systems

Direct halogenation of the pyrido[2,3-b]pyrazine scaffold is another crucial method for introducing chloro substituents. Regioselective halogenation can be achieved using various chlorinating agents, including phosphorus oxychloride (POCl₃) or N-chlorosuccinimide. The position of halogenation is influenced by the electronic properties and steric environment of the pyrido[2,3-b]pyrazine ring. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) has been successfully converted to its halogenated derivatives with yields between 60-70%.

Cyclization reactions that simultaneously form the pyrazine ring and introduce a halogen are also employed. For instance, the reaction of 2-chloropyridine (B119429) with hydrazine (B178648) hydrate, followed by cyclization, can form the pyrazine ring. In some cases, a cyclization is followed by a separate halogenation step, as seen in the treatment of pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) to yield 2,3-dichloropyrido[2,3-b]pyrazine. thieme-connect.de

Advanced and Mechanistically Enhanced Synthetic Techniques

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, more advanced synthetic techniques have been developed. These methods often offer improved efficiency, selectivity, and sustainability.

Microwave-Assisted Synthesis for Improved Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds. mdpi.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. mdpi.com This technique has been successfully applied to the synthesis of various pyrido[2,3-b]pyrazine derivatives. For example, microwave-assisted click chemistry has been employed in the synthesis of pyrazine-based small molecules starting from this compound. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, making it a valuable method for improving reaction efficiency. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Ligand Synthesis3–4 hours4–5 minutes70-72% to 87-88% mdpi.com
Complex Formation7–10 hours6–9 minutes62-68% to 79-85% mdpi.com
Pyrazoline SynthesisNot specifiedShorter reaction timesSuperior to conventional researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions, including Sonogashira and Suzuki Couplings

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. acs.org this compound is an excellent substrate for these transformations, allowing for the introduction of a wide array of functional groups at the 2-position.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to chloropyrazines. utwente.nlwikipedia.org This reaction, typically catalyzed by a palladium complex and a copper co-catalyst, allows for the introduction of alkynyl groups, which are versatile handles for further synthetic modifications. utwente.nlnanochemres.org

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another powerful tool for functionalizing this compound. utwente.nlnanochemres.org This reaction has been used to introduce various aryl and heteroaryl substituents. For instance, the coupling of this compound derivatives with different boronic acids has been screened with various palladium catalysts, with Pd(dppf)Cl₂ often showing excellent results. ikm.org.my These reactions are crucial for building molecular complexity and are widely used in the synthesis of biologically active compounds and advanced materials. rsc.orgnih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrido[2,3-b]pyrazines
Coupling ReactionSubstrateReagentCatalyst SystemProduct TypeReference
Suzuki3-bromo-2-phenylthieno[3,2-b]pyridine(Hetero)arylboronic acidsPd catalyst3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines researchgate.net
Sonogashira2-bromo-3-chloropyridinePhenylacetylenePd/Cu catalyst6-phenylthieno[2,3-b]pyrazine (after cyclization) researchgate.net
SuzukiThis compound derivativeBoronic acidsPd(dppf)Cl₂, K₂CO₃2-Arylpyrido[2,3-b]pyrazines ikm.org.my
Buchwald-HartwigThis compound derivativeAminesPd₂(dba)₃/Xantphos2-Aminopyrido[2,3-b]pyrazines ikm.org.my

Chemo- and Regioselective Synthesis of Substituted Pyrido[2,3-b]pyrazines

The synthesis of substituted pyrido[2,3-b]pyrazines often involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound. However, when using unsymmetrical dicarbonyl compounds, the formation of regioisomers is a common challenge. Controlling the chemoselectivity (which functional groups react) and regioselectivity (where the reaction occurs) is paramount for accessing specific, desired isomers.

Strategies for Controlling Regioisomeric Product Formation

The formation of regioisomers in the synthesis of pyrido[2,3-b]pyrazines arises from the two non-equivalent amino groups of 2,3-diaminopyridine reacting with an unsymmetrical dicarbonyl compound. Several strategies have been developed to direct the cyclization towards a single regioisomer.

One key strategy involves the use of a condensing agent. For instance, in the reaction of 1-aryl-4-(phenylhydroxymethylidene)pyrrolidine-2,3,5-triones with 2,3-diaminopyridine, the use of p-toluenesulfonic acid (TsOH) as a catalyst in boiling glacial acetic acid leads to the regioselective formation of 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones. clockss.org The proposed mechanism suggests that the more basic 3-amino group of the diaminopyridine is deactivated through salt formation with the acid, allowing the less basic 2-amino group to initiate the reaction at the more reactive non-amide carbonyl carbon of the trione. clockss.org Without the acidic catalyst, the reaction is incomplete or yields a salt of the reactants. clockss.org

Another approach to control regioselectivity is through the modification of the reactants themselves. For example, the use of a reactant with a good leaving group, such as a triflate, at a specific carbonyl carbon can direct the initial nucleophilic attack of one of the amino groups, thereby controlling the orientation of the cyclization.

Influence of Reaction Parameters on Regioselectivity

Reaction parameters play a crucial role in determining the ratio of regioisomeric products. Key factors include temperature, solvent, and the presence of catalysts.

In the synthesis of certain pyrido[2,3-b]pyrazine derivatives, it has been observed that lower reaction temperatures favor the formation of one regioisomer over the other. nih.gov For example, in a condensation reaction that typically produces two asymmetric products, optimizing the conditions by lowering the temperature and replacing dimethylformamide (DMF) with trifluoroacetic acid as the solvent resulted in the undesired isomer being formed in less than a 2% ratio. nih.gov This highlights the significant impact of both solvent polarity and temperature on the reaction pathway and, consequently, the regiochemical outcome.

Acidic conditions, such as the use of acetic acid or trifluoroacetic acid, have been shown to enhance regioselectivity, particularly at lower temperatures. smolecule.com The mechanism is believed to involve an initial nucleophilic attack followed by cyclization and dehydration. smolecule.com The acidic environment can influence the protonation states of the reactants and intermediates, thereby directing the reaction towards a specific regioisomer.

Diversification and Functionalization Strategies on the Pyrido[2,3-b]pyrazine Scaffold

The this compound scaffold is a valuable platform for generating a diverse library of compounds through various functionalization reactions. The chlorine atom at the 2-position is a key reactive site, acting as a leaving group in substitution reactions and a handle for cross-coupling reactions.

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the pyrido[2,3-b]pyrazine core. The chlorine atom at the 2-position makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl and vinyl groups. For instance, this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 2-arylpyrido[2,3-b]pyrazines.

Heck Coupling: This reaction enables the formation of carbon-carbon bonds between the pyridopyrazine and an alkene.

Sonogashira Coupling: This reaction is used to introduce alkyne moieties, which can be further elaborated.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions, and conditions often need to be optimized for specific substrates. For example, the use of specific phosphine (B1218219) ligands can significantly improve the efficiency of Negishi cross-coupling reactions with electron-deficient nitrogen heterocycles. nih.gov Microwave irradiation has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com

Table 1: Examples of C-C and C-N Coupling Reactions on the Pyrido[2,3-b]pyrazine Scaffold

Reaction Type Reactants Catalyst/Reagents Product
Suzuki-Miyaura Coupling This compound, Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 2-Arylpyrido[2,3-b]pyrazine
Buchwald-Hartwig Amination This compound, Amine Pd₂(dba)₃, BINAP, NaOt-Bu 2-Aminopyrido[2,3-b]pyrazine
Sonogashira Coupling This compound, Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 2-Alkynylpyrido[2,3-b]pyrazine

Nucleophilic Substitutions and Their Pathways

The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system, further enhanced by the electron-withdrawing chlorine atom, makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). wur.nl The chlorine atom serves as an excellent leaving group, allowing for its displacement by a variety of nucleophiles.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of 2-amino-, 2-thio-, and 2-alkoxy-substituted pyrido[2,3-b]pyrazines, respectively. These reactions are often carried out under thermal conditions, but microwave irradiation can significantly accelerate the process. researchgate.net The reaction pathway typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion.

The reactivity towards nucleophiles can be influenced by the presence of other substituents on the ring system. Electron-donating groups can decrease the rate of substitution, while other electron-withdrawing groups can increase it.

Table 2: Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Product
Amine R-NH₂ 2-(Alkyl/Aryl)aminopyrido[2,3-b]pyrazine
Thiol R-SH 2-(Alkyl/Aryl)thiopyrido[2,3-b]pyrazine
Alkoxide R-O⁻ 2-Alkoxypyrido[2,3-b]pyrazine

Oxidative Functionalization, Including N-Oxidation

The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system can undergo oxidation to form N-oxides. The reaction with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of N-oxides at different nitrogen positions. The regioselectivity of N-oxidation can be influenced by the electronic properties of the substituents on the ring.

In some cases, peracid oxidation can lead to ring-opening or rearrangement reactions instead of simple N-oxidation. rsc.org For example, the oxidation of 3-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyrazine with a peracid resulted in the formation of N-benzoylurea, indicating a complex reaction pathway involving ring cleavage. rsc.org

The study of excited-state proton-coupled electron transfer (PCET) in complexes of pyrido[2,3-b]pyrazine with methanol (B129727) has shown that photo-oxidation of methanol can occur efficiently when an intramolecular hydrogen bond is formed with one of the β-positioned nitrogen atoms. rsc.org This highlights the role of the nitrogen atoms in mediating oxidative processes.

Chemical Reactivity and Mechanistic Transformations of 2 Chloropyrido 2,3 B Pyrazine

Reactivity Profile of the Chloro Substituent and Its Influence on Molecular Behavior

The chlorine atom at the 2-position of the pyrido[2,3-b]pyrazine (B189457) scaffold is a key determinant of its chemical reactivity and molecular interactions. vulcanchem.com This substituent enhances the molecule's binding affinity to biological targets through a combination of hydrophobic interactions and electron-withdrawing effects. vulcanchem.com The presence of the chlorine atom, along with the planar aromatic system that facilitates π-π stacking interactions, introduces significant steric and electronic effects that are critical for its biological activity. vulcanchem.com

The chloro group serves as a versatile "handle" for further chemical modifications, particularly through nucleophilic aromatic substitution reactions. vulcanchem.com This allows for the introduction of various functional groups, such as phenoxy or amino moieties, which can modulate the compound's electronic properties and solubility. vulcanchem.com The reactivity of chlorodiazines and chloropyridines in nucleophilic substitution is influenced by the position of the chloro substituent and the corresponding molecular orbitals. In compounds like 2-chloropyrazine, the LUMO+1 (Lowest Unoccupied Molecular Orbital+1) is more significant for nucleophilic substitution as the LUMO has a minimal lobe on the carbon-chlorine bond. wuxiapptec.com This principle of frontier molecular orbital theory helps in understanding and predicting the reactivity of such heterocyclic systems. wuxiapptec.com

Ring Transformations and Rearrangement Mechanisms

The pyrido[2,3-b]pyrazine system can undergo various ring transformations and rearrangements, often influenced by reaction conditions and the nature of substituents. While specific examples for 2-chloropyrido[2,3-b]pyrazine are not extensively detailed in the provided search results, related heterocyclic systems offer insights into potential transformations. For instance, the thermal opening of a vulcanchem.comresearchgate.netresearchcommons.orgtriazin-4(3H)-one ring can lead to the construction of new fused heterocyclic systems through cycloaddition reactions. nih.gov This suggests that under thermal or photochemical conditions, the pyrazine (B50134) or pyridine (B92270) ring within the this compound scaffold could potentially undergo ring-opening or rearrangement reactions.

Rearrangement reactions can also be initiated by the initial products of other chemical processes. For example, the electrochemical reduction of pyrido[2,3-b]pyrazines can lead to the formation of 1,4-dihydro derivatives, which are often unstable and can isomerize to more stable 1,2-, 3,4-, or 5,8-dihydro compounds. researchgate.net These isomerization processes represent a form of molecular rearrangement.

Electrophilic and Nucleophilic Reaction Pathways on the Heterocyclic System

The heterocyclic system of this compound is susceptible to both electrophilic and nucleophilic attacks, with the reaction pathways being heavily influenced by the electronic nature of the fused rings and the directing effects of the chloro substituent.

Nucleophilic Reactions: The pyridine ring, in general, is highly reactive towards nucleophilic substitution, especially at the 2- and 4-positions, due to the electronegativity of the nitrogen atom. uomus.edu.iq In this compound, the chlorine atom at the 2-position is a prime site for nucleophilic displacement. This is a common strategy for the functionalization of this scaffold. vulcanchem.com The electron-withdrawing nature of the pyrazine ring further activates the pyridine ring towards nucleophilic attack.

Electrophilic Reactions: The aromatic rings in pyridine-containing compounds can undergo electrophilic aromatic substitution, such as nitration, sulfonation, and halogenation. ambeed.com However, the pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the deactivating effect of the nitrogen atom. In the case of this compound, the pyrazine ring, being even more electron-deficient, would be expected to be highly deactivated towards electrophilic substitution. Electrophilic attack, if it occurs, would likely be directed to specific positions based on the combined electronic effects of the nitrogen atoms and the chloro group. For instance, in related thieno[2,3-b]pyrazines, electrophilic substitution such as halogenation can occur on the thiophene (B33073) ring, although nitration may favor a phenyl side-chain if present. researchgate.net

Electrochemical Behavior and Proposed Reduction Pathways

The electrochemical reduction of pyrido[2,3-b]pyrazines has been studied, revealing a characteristic pathway. In both hydroorganic and aprotic media, the initial step typically involves the formation of 1,4-dihydro derivatives. researchgate.net These intermediates can then undergo further reactions.

In some cases, the 1,4-dihydro derivatives can be isolated. However, they often isomerize to form more stable dihydro compounds, such as 1,2-, 3,4-, or 5,8-dihydro derivatives. researchgate.net These dihydro isomers can, in turn, be further reduced at the electrode to yield 1,2,3,4-tetrahydropyridopyrazines. researchgate.net

The presence of a halogen substituent can influence the reduction pathway. For example, the electrochemical reduction of 7-bromopyrido[2,3-b]pyrazines in hydroorganic media initially forms a 1,4-dihydro compound which can either isomerize or undergo debromination. researchgate.net In an aprotic medium, the parent heterocycle is obtained. researchgate.net While this specific example is for a bromo-substituted analog, it suggests that the chloro-substituent in this compound could also be susceptible to cleavage under certain electrochemical conditions.

Studies on related quinoxaline (B1680401) derivatives show that electrochemical reduction often proceeds through the formation of a radical anion. abechem.com The reduction potentials and the localization of the reduction centers are dependent on the structure of the compound and its substituents. abechem.com This single-electron reduction mechanism is a common feature for this class of nitrogen-containing heterocyclic compounds. abechem.com

Reaction Type Reactants Products Conditions
Nucleophilic SubstitutionThis compound, Nucleophile (e.g., Phenoxide, Amine)2-Substituted-pyrido[2,3-b]pyrazineVaries
Electrochemical ReductionThis compound1,4-Dihydropyrido[2,3-b]pyrazineHydroorganic or aprotic media
Isomerization1,4-Dihydropyrido[2,3-b]pyrazine1,2-, 3,4-, or 5,8-Dihydropyrido[2,3-b]pyrazineSpontaneous
Further Electrochemical ReductionDihydropyrido[2,3-b]pyrazine1,2,3,4-Tetrahydropyrido[2,3-b]pyrazineElectrochemical

Structure Activity Relationship Sar Investigations of 2 Chloropyrido 2,3 B Pyrazine Analogs

Elucidation of Essential Pharmacophores and Critical Structural Motifs for Bioactivity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the pyrido[2,3-b]pyrazine (B189457) class, the fused heterocyclic ring system itself is the foundational pharmacophore. researchgate.net The nitrogen atoms within the pyrazine (B50134) ring are particularly important, as their ability to form hydrogen bonds is a key factor in binding to biological targets. nih.gov

SAR studies have revealed several critical structural motifs that determine the bioactivity of these analogs:

The Fused Tricyclic Core: The integrity of the tricyclic pyrido[2,3-b]pyrazine system is often essential. Studies on related compounds have shown that tricyclic derivatives can be highly active against specific targets, whereas analogous bicyclic compounds may be completely inactive. researchgate.net

Hydrogen Bonding Moieties: The aminopyrazine motif is a critical feature in many kinase inhibitors, where the nitrogen atoms form two crucial hydrogen bonds with the hinge region of the enzyme's ATP binding site. nih.gov

Substituents at the C2 and C3 Positions: The functionality at the C2 and C3 positions on the pyrazine ring can be a primary determinant of a compound's specific biological action. For instance, a study on antibacterial pyrido[2,3-b]pyrazine derivatives found that a compound featuring two thiocarbonyl (thione) groups at the C2 and C3 positions exhibited the most potent activity. This suggests that for this specific antibacterial action, the dithione moiety is a key pharmacophoric element.

Quantitative and Qualitative Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological efficacy and target selectivity of pyrido[2,3-b]pyrazine analogs can be finely tuned by modifying the substituents on the core scaffold. Even minor chemical changes can lead to significant shifts in potency and specificity.

Qualitative SAR observations show that the introduction of side chains can sometimes be detrimental to activity. In an antibacterial screening, the most potent compound was a 2,3-dithione derivative. The addition of either alkyl or aryl side-chains to this core structure resulted in a marked decrease in antibacterial effect, indicating that for this particular activity, an unencumbered dithione motif is preferred.

Quantitative studies, particularly in the development of kinase inhibitors, provide more detailed insights. In the optimization of a series of aminopyrazine inhibitors for the Nek2 kinase, modifying a piperidine (B6355638) ring attached to the core had significant consequences. While adding a methyl group led to a slight enhancement in activity, substitution with a larger propyl group caused a significant loss of potency. nih.gov This is attributed to a steric clash between the larger alkyl group and the protein, which prevents the molecule from adopting its optimal binding conformation. nih.gov

Similarly, modifications to the "headgroup" of lapatinib-derived analogs revealed crucial SAR trends. Replacement of a 2-aminopyrazine (B29847) headgroup with an unsubstituted version led to a complete loss of activity. nih.gov However, methylation at the 5-position of this pyrazine ring resulted in a potent compound, though it was accompanied by decreased metabolic stability and increased toxicity. nih.gov This highlights the delicate balance between potency, selectivity, and pharmacokinetic properties.

The table below summarizes the impact of various substituent modifications on the biological activity of pyrido[2,3-b]pyrazine and related analogs.

Scaffold/Analog ClassPosition of ModificationSubstituent ChangeObserved Impact on BioactivityTarget/AssayCitation
Pyrido[2,3-b]pyrazineC2 and C3Addition of alkyl or aryl side-chains to dithioneDecreased antibacterial activityB. cereus, S. aureus
Aminopyrazine AnalogPiperidine RingMethyl group additionSlightly enhanced inhibitory activity (IC50 = 0.39 µM)Nek2 Kinase nih.gov
Aminopyrazine AnalogPiperidine RingPropyl group additionSignificant loss of inhibitory activityNek2 Kinase nih.gov
Lapatinib AnalogPyrazine HeadgroupUnsubstituted 2-aminopyrazineComplete loss of bioactivityS. mansoni nih.gov
Lapatinib AnalogPyrazine HeadgroupMethylation at 5-positionGenerated severe phenotypic response; increased potencyS. mansoni nih.gov
Imidazo[1,2-a]pyrazine (B1224502)C3 PositionChange from para-pyridyl to meta-pyridylInactive compoundL. major, L. donovani nih.gov

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis, which examines the different spatial arrangements of a molecule due to bond rotations, is critical for understanding biological activity. A molecule must adopt a specific three-dimensional shape, or conformation, to fit correctly into its biological target's binding site.

A clear example is seen in aminopyrazine inhibitors of the Nek2 kinase. nih.gov X-ray crystallography of the inhibitor bound to the enzyme revealed that the molecule adopts an unusual, non-planar conformation. To fit into the ATP binding pocket, both the piperidine ring and a benzoic acid moiety attached to the pyrazine core must rotate significantly out of the plane of the central aminopyrazine ring. nih.gov This rotation is necessary to avoid a steric clash with a large phenylalanine residue (Phe148) that partially obstructs the binding site. nih.gov This finding explains why certain substitution patterns are unfavorable; for example, a meta-substituted benzoic acid derivative is significantly less potent because the substituent would clash with other residues when the ring rotates into its active conformation. nih.gov

Computational and Experimental Insights into Ligand-Target Interactions and Binding Site Analysis

Understanding how a ligand interacts with its target at an atomic level is fundamental to rational drug design. This is achieved through a combination of computational methods, like molecular docking, and experimental techniques, such as X-ray crystallography. openaccessjournals.com

Computational Modeling: Molecular docking is a computational technique used to predict how a molecule binds to a target. openaccessjournals.com For pyrazine-containing compounds, docking studies have been instrumental in screening for potential activity against targets in cancer and diabetes, such as the Epidermal Growth Factor Receptor (EGFR) and aldose reductase. researchgate.net These models can predict binding modes and help prioritize which novel compounds to synthesize and test. researchgate.net

Experimental Analysis: X-ray crystallography provides definitive, high-resolution data on how a ligand is positioned within its binding site. Studies on a series of aminopyrazine inhibitors binding to the Nek2 kinase have provided a detailed picture of the crucial interactions: nih.gov

Hinge Binding: The aminopyrazine core forms two key hydrogen bonds with the backbone of the kinase's hinge region (specifically with the amide nitrogen and carbonyl oxygen of Gly91-Gly92). This interaction is a classic anchoring point for kinase inhibitors.

Hydrophobic Interactions: A trimethoxyphenyl group attached to the core sits (B43327) in a hydrophobic pocket formed by residues including Ile14.

Sandwiching Interactions: The piperidine ring is positioned between the gatekeeper residue (Met86) on one side and Phe148 on the other.

These detailed interaction maps allow researchers to understand the SAR data more clearly. For instance, the loss of activity seen with larger alkyl groups can be visualized as a direct steric clash within this well-defined binding pocket. nih.gov Similar docking studies on imidazo[1,2-a]pyrazine derivatives targeting a Leishmania kinase also identified key pharmacophores essential for inhibition. nih.gov The pyrido[2,3-b]pyrazine scaffold has also been identified in compounds that inhibit RAF kinases, which are important targets in cancer therapy. google.com

The table below outlines key ligand-target interactions for pyrido[2,3-b]pyrazine-related structures.

Ligand ClassBiological TargetKey Interacting ResiduesType of InteractionCitation
AminopyrazineNek2 KinaseGly91, Gly92 (Hinge)Hydrogen Bonds nih.gov
AminopyrazineNek2 KinaseIle14, Met86, Phe148Hydrophobic/Van der Waals nih.gov
AminopyrazineNek2 KinaseTyr70, Lys37, Asp159Interaction with carboxylic acid substituent nih.gov
Imidazo[1,2-a]pyrazineLeishmania CK1.2Not specifiedPharmacophore-based nih.gov
Pyrazine-triazoleEGFR, Aldose ReductaseNot specifiedIn silico docking prediction researchgate.net

Biological and Pharmacological Spectrum of 2 Chloropyrido 2,3 B Pyrazine Derivatives

Research into Anticancer and Antiproliferative Activities

Derivatives of 2-chloropyrido[2,3-b]pyrazine have demonstrated significant potential as anticancer and antiproliferative agents. doi.orgresearchgate.net Their mechanisms of action are diverse, targeting key cellular processes involved in cancer development and progression.

Inhibition of Specific Kinase Activities

Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been identified as potent inhibitors of several kinases implicated in tumor growth and survival.

These compounds have been investigated for their inhibitory effects on a range of kinases, including:

RAF and BRAF: Key components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers. tmu.edu.cn

Receptor Tyrosine Kinases (RTKs): This family includes Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Tie kinases, all of which play critical roles in angiogenesis and tumor progression. tmu.edu.cngoogle.comthieme-connect.denih.gov

PI3K (Phosphoinositide 3-kinase): A central node in a signaling pathway that governs cell growth, proliferation, and survival.

Jak1 (Janus kinase 1): Involved in cytokine signaling pathways that can promote inflammation and tumor growth. sci-hub.se

Urea-substituted pyrido[2,3-b]pyrazines have been specifically noted as inhibitors of the serine/threonine kinase PKB. google.com Furthermore, certain pyrido[2,3-b]pyrazines have been developed as inhibitors of CSF-1R receptor tyrosine kinase. google.com The inhibitory activity of these compounds against such a diverse panel of kinases underscores the versatility of the pyrido[2,3-b]pyrazine (B189457) scaffold in designing targeted cancer therapies.

Table 1: Kinase Inhibition by this compound Derivatives

Kinase TargetTherapeutic RelevanceReference
RAF/BRAFMelanoma, Colorectal Cancer tmu.edu.cn
FGFRLung, Gastric, Breast, Ovarian, Urothelial, and Endometrial Cancers nih.gov
VEGFRAngiogenesis in various cancers tmu.edu.cn
TieAngiogenesis tmu.edu.cn
PI3KVarious cancers
Jak1Inflammation-associated cancers, Myelofibrosis, Rheumatoid Arthritis sci-hub.se
PKB (Akt)Various cancers google.com
CSF-1RVarious cancers google.com

Modulation of Tubulin Polymerization and Interactions within the Colchicine (B1669291) Binding Site

The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer drugs. Several derivatives of this compound have been shown to interfere with tubulin polymerization, often by interacting with the colchicine binding site. nih.govnih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis in cancer cells. researchgate.net

For instance, certain novel compounds have demonstrated potent cytotoxicity with GI50 values in the low nanomolar range and inhibit tubulin polymerization with IC50 values in the submicromolar range. nih.gov The ability of these derivatives to bind to the colchicine site has been confirmed through various assays and, in some cases, by high-resolution crystal structures. nih.govnih.gov This detailed structural understanding provides a basis for the rational design of even more potent tubulin inhibitors based on the pyrido[2,3-b]pyrazine scaffold.

Efficacy Against Drug-Resistant Cell Lines, such as Erlotinib-Resistant Tumors

A significant challenge in cancer therapy is the development of drug resistance. Notably, derivatives of this compound have shown efficacy against cancer cell lines that have acquired resistance to existing therapies, such as the EGFR inhibitor erlotinib. researchgate.netresearchgate.netnih.gov Researchers have designed and synthesized novel pyrido[2,3-b]pyrazine-based compounds that effectively inhibit the proliferation of both erlotinib-sensitive and erlotinib-resistant cells. researchgate.netnih.gov This suggests that these compounds may act through mechanisms that bypass the resistance pathways, offering a promising strategy for treating recurrent or refractory tumors. researchgate.netresearchgate.netnih.gov

Antimicrobial and Antiviral Property Assessments

In addition to their anticancer properties, derivatives of this compound have been evaluated for their potential as antimicrobial and antiviral agents.

Antibacterial Activity, including against Helicobacter pylori

Several studies have highlighted the antibacterial potential of pyrido[2,3-b]pyrazine derivatives. nih.gov For example, a series of these compounds showed average antibacterial effects with Minimum Inhibitory Concentrations (MICs) ranging from 1.5 to 5 mg/ml against various bacterial strains. Interestingly, a derivative featuring two thione groups demonstrated potent activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus (MIC of 0.078 mg/ml), and Gram-negative bacteria like Escherichia coli (MIC of 0.625 mg/ml) and Salmonella typhi (MIC of 1.25 mg/ml).

Furthermore, research has focused on the activity of related pyrazoline derivatives against Helicobacter pylori, a bacterium linked to various gastric diseases. Certain derivatives exhibited significant activity against H. pylori, including strains resistant to the standard drug metronidazole, with MIC values in the range of 1-4 microg/mL. nih.gov

Table 2: Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative

Bacterial StrainGram StainMIC (mg/ml)Reference
Staphylococcus aureusPositive0.078
Bacillus cereusPositive0.078
Escherichia coliNegative0.625
Salmonella typhiNegative1.25

Antifungal and Antimycobacterium Activity

The therapeutic potential of pyrido[2,3-b]pyrazine derivatives extends to fungal and mycobacterial infections. doi.org Studies have shown that certain chlorinated N-phenylpyrazine-2-carboxamides, which are structurally related to pyrazinamide, exhibit both antifungal and antimycobacterial activity. nih.gov

For instance, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes, with a MIC of 62.5 μmol/L. nih.gov In terms of antimycobacterial activity, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 μg/mL. nih.gov These findings highlight the potential of this chemical class in the development of new treatments for fungal and mycobacterial diseases.

Antimalarial Activity Profiles

The quest for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including derivatives of pyrido[2,3-b]pyrazine. Early research identified 6-ethylcarbamate-substituted pyrido[2,3-b]pyrazines as potential candidates for antimalarial drugs. google.com These investigations laid the groundwork for further exploration of this chemical class against malarial parasites.

More recent studies have focused on related structures, such as triazolo[4,3-a]pyrazin analogues, which have been synthesized and evaluated for their in vitro antimalarial efficacy against Plasmodium falciparum. sci-hub.se The findings from these studies contribute to the growing body of evidence supporting the potential of pyrazine-containing heterocycles in the development of new antimalarial therapies. sci-hub.sesci-hub.se The core pyrido[2,3-b]pyrazine structure is considered a promising scaffold for the design of new antimalarial compounds.

Enzyme Inhibition Studies

The ability of this compound derivatives to interact with and inhibit specific enzymes is a key area of research. This subsection details the inhibitory activities of these compounds against several key enzymes.

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a membrane-bound enzyme that plays a significant role in various physiological and pathological processes. researchgate.net It is a member of the alkaline phosphatase superfamily and hydrolyzes extracellular phosphate (B84403) diester bonds. wikipedia.org The inhibition of ENPP1 is a therapeutic strategy being explored for various conditions.

Research into related heterocyclic systems has provided insights into the potential for pyrido[2,3-b]pyrazine derivatives to act as ENPP1 inhibitors. For instance, a series of 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives have been identified as potent inhibitors of ENPP1. researchgate.net While not direct derivatives of this compound, the structural similarities suggest that the broader class of pyridopyrazine and related heterocycles could be a fruitful area for the discovery of novel ENPP1 inhibitors. Further supporting this, a United States patent has been granted for substituted-3H-imidazo[4,5-c]pyridine and 1H-pyrrolo[2,3-c]pyridine series as ENPP1 inhibitors. google.com

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. A study involving multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives reported their evaluation for in vitro antiurease activity. rsc.org This highlights the potential of the pyrido[2,3-b]pyrazine scaffold in the development of urease inhibitors.

Further research on related nitrogen-containing heterocyclic compounds has shown promising antiurease activity. For example, thiourea (B124793) derivatives incorporating a 2-amino-4-chloropyridine (B16104) scaffold have demonstrated significant urease inhibition. researchgate.net These findings suggest that the introduction of a thiourea moiety to a pyridopyrazine core could be a viable strategy for creating potent antiurease agents.

Compound ClassTarget EnzymeKey Findings
Pyrido[2,3-b]pyrazine derivativesUreaseInvestigated for in vitro antiurease activity. rsc.org
Thiourea derivatives of 2-amino-4-chloropyridineUreaseExhibited significant urease inhibition. researchgate.net

Succinate dehydrogenase (SDH) is a key enzyme complex involved in both the citric acid cycle and the electron transport chain in mitochondria. google.comnih.gov Inhibition of SDH can disrupt cellular respiration, a mechanism exploited by a class of fungicides known as SDHIs. nih.gov

The pyrazine (B50134) ring is a core component of some known SDHIs. For example, pyraziflumid (B610351) is a novel SDHI fungicide characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) structure. researchgate.net The fungicidal action of pyraziflumid is attributed to its ability to inhibit SDH. This provides a strong rationale for investigating this compound derivatives as potential SDH inhibitors for applications in agriculture or medicine. The general class of carboxamides, to which derivatives of this compound can belong, has been extensively studied for SDH inhibition. researchgate.net

CompoundChemical ClassTarget EnzymeSignificance
Pyraziflumid3-(Trifluoromethyl)pyrazine-2-carboxamideSuccinate Dehydrogenase (SDH)A novel SDHI fungicide, demonstrating the potential of the pyrazine core in SDH inhibition. researchgate.net

Evaluation of Antiurease Activity

Other Identified Biological Activities

Beyond specific enzyme inhibition, derivatives of this compound have been explored for other biological properties, such as their ability to counteract oxidative stress.

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. Research has shown that certain pyrido[2,3-b]pyrazine derivatives possess in vitro antioxidant activity. rsc.org This suggests that the pyrido[2,3-b]pyrazine scaffold could be a valuable template for the development of novel antioxidant compounds.

Studies on structurally related heterocyclic systems further support this potential. For instance, pyrrolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds demonstrating significant radical scavenging potential. nih.gov Additionally, research on pyrrolyl selenolo[2,3-b]pyridine derivatives has also revealed notable antioxidant properties. researchgate.net These findings collectively indicate that the electronic nature of the pyrido[2,3-b]pyrazine ring system may contribute to its antioxidant capacity.

Exploration of Anti-Amoebic Activity of this compound Derivatives Not Documented in Current Scientific Literature

A thorough review of available scientific databases and research publications indicates a notable absence of studies specifically investigating the anti-amoebic activity of this compound and its derivatives. While the broader class of pyrido[2,3-b]pyrazines has been the subject of various pharmacological studies, research into their potential efficacy against amoebic infections appears to be a yet unexplored area.

The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold that has garnered attention for a range of other biological activities. For instance, various derivatives have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents. ikm.org.myrsc.org The structural similarities to other biologically active nitrogen-containing heterocycles, such as quinoxalines and pteridines, have fueled this research. researchgate.net

However, searches within prominent scientific databases have not yielded any specific reports, data tables, or detailed research findings concerning the evaluation of this compound or its related compounds against Entamoeba histolytica or other amoebic species. While the antiprotozoal activity of other distinct heterocyclic compounds like indazole and quinoxaline (B1680401) derivatives has been reported, this line of investigation has not been extended to the pyrido[2,3-b]pyrazine family in the context of anti-amoebic drug discovery. researchgate.netmdpi.com

Consequently, as of the current date, there is no scientific literature to support a discussion on the detailed research findings or to generate data tables related to the anti-amoebic spectrum of this compound derivatives. This represents a gap in the current understanding of the pharmacological profile of this class of compounds and may suggest a potential avenue for future research in the quest for new anti-amoebic agents.

Computational and Theoretical Chemistry Studies of 2 Chloropyrido 2,3 B Pyrazine

Density Functional Theory (DFT) Computations and Advanced Quantum Chemical Analyses

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. rsc.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Prediction and Analysis of Electronic Structure and Properties (e.g., Frontier Molecular Orbitals (FMOs), LUMO Energy Levels)

The electronic properties of pyrido[2,3-b]pyrazine (B189457) derivatives have been a subject of interest in computational studies. rsc.org Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior and reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For instance, in studies of related pyrido[2,3-b]pyrazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to analyze FMOs. rsc.org These analyses help in understanding the charge transfer characteristics within the molecule. ias.ac.in The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

While specific data for 2-Chloropyrido[2,3-b]pyrazine is not extensively detailed in the provided results, the general principles observed in similar compounds are applicable. The introduction of a chlorine atom at the 2-position is expected to influence the electronic distribution and the energies of the frontier orbitals due to its electronegativity and inductive effects. This, in turn, would modulate the molecule's electronic properties and reactivity.

Theoretical Prediction of Spectroscopic Signatures (e.g., UV-Vis, Vibrational Analysis)

Computational methods, particularly DFT, are also instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of UV-Vis spectra, often performed using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions occurring within a molecule. spectroscopyonline.com These calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, which can then be correlated with experimental spectra. spectroscopyonline.comacademie-sciences.fr For example, a study on rubrofusarin (B1680258) demonstrated how TD-DFT can be used to model and interpret UV-Vis absorbance spectra. spectroscopyonline.com

Similarly, vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. rsc.org By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. This theoretical approach is valuable for confirming the structure of newly synthesized compounds and for understanding the effects of substituents on the vibrational properties of the molecular scaffold.

Molecular Dynamics and Docking Simulations for Biological Systems

Computational techniques are not limited to the study of isolated molecules; they are also extensively used to explore interactions within biological systems.

Computational Prediction of Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. dp.techrsc.org

For pyrazine-based heterocycles, molecular docking studies have been conducted to evaluate their potential as antibacterial agents. nih.gov In one such study, a pyrazine-pyridone derivative demonstrated a high binding affinity, attributed to hydrogen bonding and π-hydrogen bond interactions with the bacterial target enzyme. nih.gov These in silico findings help to rationalize the observed biological activity and guide the design of more potent analogs. nih.gov While specific docking studies on this compound were not found in the provided results, the pyrido[2,3-b]pyrazine scaffold is a known pharmacophore, suggesting that its derivatives could be investigated for interactions with various biological targets. researchgate.net

Analysis of Global Reactivity Parameters (GRPs) and Chemical Hardness

Global Reactivity Parameters (GRPs) derived from DFT calculations provide a quantitative measure of a molecule's reactivity. rsc.orgconicet.gov.ar These parameters include chemical potential (μ), chemical hardness (η), and global softness (S).

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. researchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, while a molecule with a small gap is "soft" and more reactive. researchgate.net Chemical softness (S) is the reciprocal of hardness. researchgate.net Studies on pyrido[2,3-b]pyrazine derivatives have shown a correlation between a lower energy gap and a smaller hardness value, indicating greater reactivity. rsc.org These parameters are valuable for comparing the relative stability and reactivity of different compounds within a series. researchgate.net

Global Reactivity ParameterDescription
Chemical Potential (μ) Represents the escaping tendency of electrons from a stable system. A negative value indicates stability. researchgate.net
Chemical Hardness (η) Measures the resistance to deformation or change in the electron cloud. Higher values indicate greater stability. researchgate.net
Global Softness (S) The reciprocal of chemical hardness, indicating the molecule's polarizability and reactivity. researchgate.net

Theoretical Insights into Tautomerism and Conformational Landscapes

Tautomerism, the interconversion of structural isomers, is a phenomenon that can significantly impact the chemical and biological properties of a molecule. mdpi.com Computational studies are frequently used to investigate the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. conicet.gov.arrsc.org

For heterocyclic compounds like pyrazoles and pyridines, DFT calculations have been employed to study annular prototropic tautomerism, where a proton moves between nitrogen atoms. mdpi.comrsc.orgresearchgate.net The relative energies of the tautomers can be influenced by substituents and the surrounding environment (e.g., solvent). mdpi.comconicet.gov.ar For instance, in 2-hydroxypyridine, the position of the tautomeric equilibrium between the lactim and lactam forms can be affected by chlorination. rsc.org While specific theoretical studies on the tautomerism of this compound were not identified, the principles from related systems suggest that it could potentially exhibit tautomerism, and computational methods would be essential for exploring this aspect of its chemistry. mdpi.comrsc.org

Studies on Photoionization Dynamics and Valence Orbital Energy Reversals

Computational and theoretical investigations into the electronic structure of molecules like this compound provide profound insights into their photoionization dynamics and the ordering of their valence molecular orbitals. While specific studies on the photoionization of this compound are not extensively documented, significant understanding can be extrapolated from detailed experimental and theoretical studies on analogous compounds, such as 2-chloropyridine (B119429) and 3-chloropyridine. researchgate.net These studies are critical as the introduction of a chlorine atom to the pyridyl ring, especially adjacent to a nitrogen atom, can lead to substantial interactions between their respective lone pair orbitals, potentially causing a reordering of the valence orbital energies. researchgate.net

Research on chloropyridines has shown that the presence of an electronegative substituent with lone pair electrons, like chlorine, on the aromatic ring can significantly modify the energy order of the valence orbitals. researchgate.net This alteration in orbital energy levels has a direct impact on the photoionization kinetics of the molecule. researchgate.net Specifically, in 2-chloropyridine, a reversal of orbital energies is observed due to the considerable interaction between the p-type lone pair orbitals on the nitrogen atom and the adjacent chlorine atom, which enhances stability. researchgate.net

The study of valence shell photoelectron spectra, using techniques like synchrotron radiation, allows for the determination of anisotropy parameters and branching ratios. researchgate.net These experimental results, when compared with theoretical predictions from methods such as the continuum multiple scattering Xα approach, reveal the intricate dynamics of photoionization. researchgate.net For instance, in 2-chloropyridine, the anisotropy parameter for the chlorine lone-pair orbital lying in the molecular plane is notably affected by the atomic Cooper minimum. In contrast, the photoionization dynamics of the second lone-pair orbital, which is perpendicular to the molecular plane, appear to be less influenced by this phenomenon. researchgate.net

Advanced computational methods like the third-order algebraic-diagrammatic construction (ADC(3)), outer valence Green's function (OVGF) method, and equation-of-motion (EOM) coupled-cluster (CC) theory are employed to accurately calculate the ionization spectra. researchgate.net These methods have been used to compute the complete valence shell ionization spectra of chloropyridines. The calculations indicate different relaxation mechanisms upon ionization for the nitrogen σ-type lone-pair orbital (σN LP) and the chlorine lone-pair orbital (σCl LP). For the σN LP orbital, π-π* excitations are the primary screening mechanism for the created hole. Conversely, for the σCl LP orbital, the most significant relaxation involves excitations localized at the chlorine atom, specifically involving the chlorine πCl LP lone-pair and the Cl 4p Rydberg orbital. researchgate.net This difference in relaxation processes is a key factor contributing to the reversal in the energy ordering of these valence orbitals. researchgate.net

Given the structural similarities, it is highly probable that this compound would exhibit analogous photoionization dynamics and valence orbital energy reversals. The pyrazine (B50134) ring, with its additional nitrogen atom, would further influence the electronic structure, but the fundamental interaction between the chlorine and the adjacent pyridine (B92270) nitrogen lone pairs is expected to be a dominant factor.

Table 1: Calculated Vertical Ionization Energies and Assignments for Analogous Chloropyridines

Ionization BandVertical Ionization Energy (eV) - 2-chloropyridineOrbital Character
19.63π (ring)
210.11n (N atom)
Data derived from studies on analogous compounds. researchgate.net

Table 2: Key Computational Methods in Photoionization Studies

MethodApplication
Continuum Multiple Scattering XαComparison with experimental anisotropy parameters and branching ratios. researchgate.net
Algebraic-Diagrammatic Construction (ADC(3))Computation of complete valence shell ionization spectra. researchgate.net
Outer Valence Green's Function (OVGF)Theoretical study of outer valence ionization. researchgate.net
Equation-of-Motion Coupled Cluster (EOM-CC)Theoretical study of outer valence ionization. researchgate.net
This table summarizes advanced computational methods used in the study of analogous compounds.

Advanced Applications and Future Directions in Pyrido 2,3 B Pyrazine Research

Optoelectronic Applications

The electron-deficient nature of the pyridine (B92270) and pyrazine (B50134) rings fused together gives the pyrido[2,3-b]pyrazine (B189457) core distinct electronic characteristics. This has spurred investigations into its potential for various optoelectronic applications, where the ability to accept and transport electrons is crucial.

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a material is determined by its molecular structure and electronic properties. Research has shown that pyrido[2,3-b]pyrazine-based heterocyclic compounds exhibit significant NLO responses, making them promising candidates for NLO technologies. rsc.org

In a study involving newly synthesized pyrido[2,3-b]pyrazine derivatives, density functional theory (DFT) calculations were used to determine their NLO properties. rsc.org The calculations, performed at the B3LYP/6-31G(d,p) level of theory, evaluated key parameters such as dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities, which are crucial indicators of NLO activity. rsc.org One particular derivative, compound 7 , demonstrated a notable NLO response, which was attributed to its smaller energy gap and higher absorption wavelength. rsc.org These findings underscore the potential of the pyrido[2,3-b]pyrazine core in the development of materials with significant NLO contributions. rsc.org

ParameterValue for Compound 7Unit
Average Polarizability (⟨α⟩)3.90 x 10⁻²³esu
First Hyperpolarizability (βtot)15.6 x 10⁻³⁰esu
Second Hyperpolarizability (⟨γ⟩)6.63 x 10⁻³⁵esu

Table 1: Calculated NLO properties for a selected pyrido[2,3-b]pyrazine derivative. rsc.org

While many organic molecules suffer from aggregation-caused quenching (ACQ) which limits their performance in the solid state, a phenomenon known as aggregation-induced emission (AIE) offers a solution. ias.ac.in In AIE, non-emissive molecules are induced to emit light upon aggregation. researchgate.net This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors. ias.ac.inresearchgate.net

Studies on related donor-acceptor (D-A) structures, such as pyridopyrazino[2,3-b]indole derivatives, have highlighted their potential as solid-state emitters. ias.ac.in These molecules exhibit intramolecular charge transfer (ICT) characteristics, leading to blue-green emission in solution. ias.ac.in Crucially, some derivatives display AIE effects, forming emissive nano-aggregates in solvent mixtures. ias.ac.in This AIE characteristic, combined with good thermal stability, suggests that pyrido[2,3-b]pyrazine-based systems are promising candidates for development as efficient solid-state emitters. ias.ac.in The restriction of intramolecular rotations and vibrations in the aggregated state is a key mechanism behind the AIE phenomenon. nih.gov

Organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), require both p-type (hole-transporting) and n-type (electron-transporting) materials for efficient operation. rsc.org There has been significant research into developing effective n-type organic semiconductors, which have historically lagged behind their p-type counterparts. rsc.orgqut.edu.au Materials with high electron affinity are essential for these applications. sigmaaldrich.com

The electron-deficient pyrido[2,3-b]pyrazine core makes it an excellent candidate for an n-type material. ias.ac.in The presence of multiple nitrogen atoms in the fused ring system enhances its electron-accepting ability. ias.ac.in Research on pyridopyrazino[2,3-b]indole derivatives has shown that modification of substituents can effectively tune their electrochemical properties. ias.ac.in The resulting Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these derivatives were found to be comparable to those of known electron-transporting materials, indicating their suitability for use as n-type components in optoelectronic devices. ias.ac.in

Development as Solid-State Emitters and Exploration of Aggregation-Induced Emission (AIE) Characteristics

Electrochemical Sensing Applications

The ability of the pyrido[2,3-b]pyrazine scaffold to interact with biological molecules has opened doors for its use in advanced sensing technologies.

Electrochemical biosensors offer a sensitive, rapid, and low-cost platform for detecting specific biological molecules, including DNA. utwente.nl The development of novel materials that can effectively interact with DNA and produce a measurable signal is a key area of research. nih.gov

A series of novel pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in the electrochemical sensing of DNA. rsc.org This pioneering application demonstrates the potential of this heterocyclic system to serve as an electrochemical probe for nucleic acid detection. rsc.org The interaction between the pyrido[2,3-b]pyrazine compounds and DNA can be monitored electrochemically, providing a basis for a sequence-specific sensing platform. rsc.orgmyu-group.co.jp This capability is crucial for diagnostic applications, where detecting specific DNA sequences is paramount.

Rational Design and Development of Novel Molecular Scaffolds for Therapeutics

The pyrido[2,3-b]pyrazine framework is a privileged scaffold in medicinal chemistry, serving as a foundation for the development of new therapeutic agents. vulcanchem.comtandfonline.comuzhnu.edu.ua Its rigid structure and multiple sites for chemical modification allow for the rational design of compounds that can interact with specific biological targets. vulcanchem.com

Researchers have synthesized and evaluated novel series of pyrido[2,3-b]pyrazines as potential antitumor agents. nih.gov One study focused on designing compounds to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines. nih.gov By systematically exploring the effect of different substituents on the pyridopyrazine core, a compound was identified that showed potent inhibition of both cell types. nih.gov This work highlights a rational approach to overcoming drug resistance, a major challenge in cancer therapy. nih.gov The development of these compounds as inhibitors of protein kinases is a particularly active area of investigation. google.comgoogle.com The versatility of the scaffold allows for the creation of diverse chemical libraries with a range of potential biological activities. vulcanchem.com

Conclusion and Outlook

Synthesis of Key Research Findings and Their Implications

2-Chloropyrido[2,3-b]pyrazine has been established as a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Research has consistently demonstrated its utility as a versatile precursor for the development of a wide array of more complex molecular architectures. The core of its significance lies in the reactivity of the chlorine atom at the 2-position of the pyrido[2,3-b]pyrazine (B189457) scaffold, which allows for various substitution reactions to introduce diverse functional groups.

A key implication of the research is the role of the pyrido[2,3-b]pyrazine core in biologically active molecules. This scaffold is a recognized "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic applications. For instance, substituted pyrido[2,3-b]pyrazine compounds have been synthesized and evaluated as potential inhibitors of enzymes implicated in cancer, such as RAF kinases. google.com The synthesis of these derivatives often hinges on the strategic displacement of the chloro group on the this compound starting material.

Furthermore, studies on related halogenated pyrido[2,3-b]pyrazines have provided insights into the electronic and steric effects of substituents on the reactivity of the heterocyclic system. vulcanchem.com This body of work underscores the importance of the specific placement of the chloro-substituent in directing the regioselectivity of subsequent chemical transformations, a critical consideration in the synthesis of targeted therapeutic agents. researchgate.net The ability to selectively functionalize the pyrido[2,3-b]pyrazine ring system is a significant finding, enabling the systematic exploration of structure-activity relationships (SAR). ucl.ac.uk

Identification of Emerging Research Trends and Future Perspectives for this compound

Emerging research trends for this compound are pointing towards its application in the development of novel materials and more sophisticated therapeutic agents. The foundational knowledge of its reactivity is now being leveraged to explore new frontiers beyond its initial applications.

One of the promising future directions is the incorporation of the pyrido[2,3-b]pyrazine moiety into advanced materials. Research into related nitrogen-containing heterocyclic compounds has highlighted their potential in areas such as nonlinear optics and electrochemical sensing. rsc.org Given the electronic properties of the pyrido[2,3-b]pyrazine system, it is conceivable that derivatives of this compound could be explored for similar applications, potentially leading to the development of novel organic electronic materials.

In the realm of medicinal chemistry, the focus is shifting towards the design of highly selective and potent inhibitors for specific biological targets. The versatility of this compound as a scaffold will continue to be exploited in the synthesis of targeted therapies. Future research will likely involve the use of this compound in the generation of libraries of diverse derivatives for high-throughput screening against a variety of diseases. The development of new synthetic methodologies, such as multicomponent reactions, will further enhance the efficiency of creating these compound libraries. rsc.orgtandfonline.com

Moreover, there is a growing interest in the development of compounds that can overcome drug resistance in cancer therapy. researchgate.net The pyrido[2,3-b]pyrazine core, accessible from this compound, represents a promising framework for the design of next-generation anticancer agents that are effective against resistant strains. The exploration of this scaffold in combination with other pharmacophores may lead to the discovery of novel drugs with improved efficacy and reduced side effects. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloropyrido[2,3-b]pyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via regioselective halogenation of pyrido[2,3-b]pyrazine scaffolds using chlorinating agents like POCl₃ or N-chlorosuccinimide. Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) enhances yield. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR (e.g., chlorine-induced deshielding at C2 ).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 167.59 for C₇H₆ClN₃ ).
  • X-ray Crystallography : Resolve crystal structure to verify regiochemistry (e.g., bond angles and packing motifs ).

Advanced Research Questions

Q. What strategies optimize regioselectivity in halogenation reactions of pyrido[2,3-b]pyrazine derivatives?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electronic Effects : Electron-deficient positions (e.g., C2 in pyrido[2,3-b]pyrazine) favor electrophilic substitution. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
  • Steric Hindrance : Bulky substituents at adjacent positions (e.g., methyl groups) direct halogenation to less hindered sites .
  • Catalytic Systems : Metal-free conditions or Pd-catalyzed cross-coupling can enhance selectivity for specific positions .

Q. How does the chlorine substituent at C2 influence biological activity compared to other halogenated analogs?

  • Methodological Answer : Chlorine enhances electronegativity and hydrogen-bonding potential, improving interactions with kinase active sites (e.g., JAK2 inhibition). Comparative studies show:

  • Bromine Analogs : Higher lipophilicity improves membrane permeability but reduces solubility .
  • Iodine Derivatives : Larger atomic radius disrupts binding pocket geometry, reducing potency .
  • Activity Validation : Use kinase inhibition assays (IC₅₀ values) and molecular docking (PDB: 4U5J) to quantify structure-activity relationships .

Q. What computational methods aid in predicting the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • DFT Calculations : At the B3LYP/6-31G(d,p) level, compute HOMO-LUMO gaps to predict charge-transfer efficiency (e.g., pyrido[2,3-b]pyrazine derivatives show gaps of 3.1–3.5 eV, suitable for OLEDs ).
  • TD-DFT : Simulate UV-vis spectra to correlate absorption maxima with experimental data (e.g., λₐᵦₛ ~400 nm for blue-red emitters ).

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase profiling) and control compounds (e.g., staurosporine) to minimize variability .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259365) with independent studies to identify outliers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact (LD₅₀ not established; assume toxicity ).
  • Waste Disposal : Halogenated waste must be neutralized with 10% sodium bicarbonate before disposal .
  • Emergency Procedures : For spills, adsorb with vermiculite and treat with 5% sodium thiosulfate to degrade reactive intermediates .

Methodological Resources

Q. Which spectral databases and computational tools are recommended for characterizing this compound?

  • Answer :

  • PubChem : Access NMR, MS, and crystallographic data (CID 84039054 ).
  • Cambridge Structural Database (CSD) : Reference X-ray structures (e.g., CCDC 2-(2-Thienyl)pyrido[2,3-b]pyrazine ).
  • Gaussian 16 : Perform DFT calculations for electronic property prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.